1-Bromo-3-chloro-2-(difluoromethyl)benzene
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Overview
Description
1-Bromo-3-chloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
1-Bromo-3-chloro-2-(difluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of a difluoromethyl-substituted benzene derivative. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring . Industrial production methods may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents safely and efficiently .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-3-chloro-2-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of agrochemicals and materials for electronic devices.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2-(difluoromethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring . In biological systems, the compound’s halogenated structure can enhance its binding affinity to molecular targets, such as enzymes or receptors, through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(difluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-chlorobenzene: This compound has similar halogen substituents but lacks the difluoromethyl group, which can affect its reactivity and applications.
1-Bromo-4-chlorobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior and uses.
1-Bromo-3-chloro-5-fluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which can impart distinct chemical and physical properties .
Properties
IUPAC Name |
1-bromo-3-chloro-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMEPQYYGNQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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